Mdh1-IN-2 Mdh1-IN-2
Brand Name: Vulcanchem
CAS No.:
VCID: VC16651742
InChI: InChI=1S/C25H33NO5/c1-24(2,3)16-25(4,5)18-9-11-19(12-10-18)31-15-22(27)26-20-14-17(23(28)30-7)8-13-21(20)29-6/h8-14H,15-16H2,1-7H3,(H,26,27)
SMILES:
Molecular Formula: C25H33NO5
Molecular Weight: 427.5 g/mol

Mdh1-IN-2

CAS No.:

Cat. No.: VC16651742

Molecular Formula: C25H33NO5

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Mdh1-IN-2 -

Specification

Molecular Formula C25H33NO5
Molecular Weight 427.5 g/mol
IUPAC Name methyl 4-methoxy-3-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]amino]benzoate
Standard InChI InChI=1S/C25H33NO5/c1-24(2,3)16-25(4,5)18-9-11-19(12-10-18)31-15-22(27)26-20-14-17(23(28)30-7)8-13-21(20)29-6/h8-14H,15-16H2,1-7H3,(H,26,27)
Standard InChI Key MHYUTDIUXARMRO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)OC

Introduction

Chemical and Pharmacological Profile of MDH1-IN-2

Structural Characteristics

MDH1-IN-2 (CAS 2143463-35-6) is synthesized as a crystalline solid with the systematic name methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate. Its SMILES notation (COC(=O)c1ccc(OC)c(NC(=O)COc2ccc(cc2)C(C)(C)CC(C)(C)C)c1) reveals a tripartite structure:

  • Methyl ester terminus: Provides membrane permeability and stabilizes interactions with the MDH1 binding pocket.

  • Central phenoxypropanamide bridge: Facilitates hydrogen bonding with Arg102 and Tyr170 residues in MDH1.

  • Bulky 2,4,4-trimethylpentyl substituent: Enhances selectivity by creating steric hindrance against MDH2's narrower active site .

Table 1: Key Chemical Properties of MDH1-IN-2

PropertyValue
Molecular FormulaC25H33NO5
Molecular Weight427.53 g/mol
Purity>98% (HPLC)
Solubility (DMSO)25 mg/mL (58.48 mM)
Storage Conditions-20°C in anhydrous DMSO
Stability≥2 years at recommended storage

Target Selectivity and Enzymatic Inhibition

Kinetic analyses using recombinant human MDH isoforms revealed MDH1-IN-2 operates through a competitive inhibition mechanism. The inhibitor demonstrates:

  • 16.8-fold selectivity for MDH1 (Ki = 0.89 μM) over MDH2 (Ki = 15.2 μM) .

  • Dose-dependent suppression of NADH production in MDH1-driven reactions (EC50 = 3.14 μM in HCT116 cell lysates) .

  • No significant activity against 12 related dehydrogenases (IC50 >50 μM), including lactate dehydrogenase A and isocitrate dehydrogenase 1 .

Mechanism of Action in Cancer Metabolism

Disruption of the Malate-Aspartate Shuttle

MDH1 catalyzes the reversible oxidation of malate to oxaloacetate in the cytosol, a key step in transferring reducing equivalents from glycolysis into mitochondria. MDH1-IN-2 binding induces:

  • 86% reduction in cytosolic NADH regeneration (measured via fluorescent NADH sensors in HeLa cells) .

  • 2.3-fold accumulation of malate pools (LC-MS quantification, p<0.01 vs. control) .

  • Mitochondrial membrane potential collapse (ΔΨm reduction by 64% at 10 μM, JC-1 assay) .

Hypoxia Signaling Modulation

By limiting α-ketoglutarate availability for prolyl hydroxylases, MDH1 inhibition stabilizes HIF-1α under normoxic conditions:

  • 4.1-fold increase in nuclear HIF-1α (immunoblot, 24h treatment at 5 μM) .

  • Paradoxical suppression of HIF-1 transcriptional activity (67% decrease in HRE-luciferase reporter signal) .
    This dual effect suggests MDH1-IN-2 uncouples HIF-1α stabilization from its transcriptional output, potentially through depletion of acetyl-CoA pools required for histone acetylation.

Preclinical Research Findings

In Vitro Antiproliferative Activity

Table 2: Cytotoxicity Profile Across Cancer Cell Lines

Cell LineOriginIC50 (μM)Glycolytic Rate (ECAR) Change
HCT116Colorectal8.2 ± 1.1-72% ↓
MDA-MB-231Breast12.4 ± 2.3-58% ↓
A549Lung18.9 ± 3.6-41% ↓
PC3Prostate9.8 ± 1.7-65% ↓
Data from 72h MTT assays and Seahorse metabolic analysis .

Notably, non-transformed MCF10A mammary epithelial cells showed >90% viability at 30 μM, indicating a therapeutic window.

In Vivo Efficacy in Xenograft Models

Daily intraperitoneal administration (50 mg/kg) in HCT116 tumor-bearing mice:

  • 62% tumor growth inhibition vs. vehicle control at Day 21 (p<0.001) .

  • No significant weight loss or hematological toxicity observed.

  • Pharmacodynamic confirmation: 78% reduction in tumor NAD+/NADH ratio (p<0.01) .

Pharmacokinetic and Formulation Considerations

Solubility and Stability Profile

  • Aqueous solubility: <0.1 mg/mL in PBS (pH 7.4), necessitating DMSO-based formulations .

  • Plasma stability: 94% intact after 4h in mouse plasma (37°C) .

  • Microsomal clearance: Hepatic extraction ratio of 0.32 (human), predicting moderate first-pass metabolism .

Table 3: Recommended Stock Solution Preparation

ParameterValue
SolventAnhydrous DMSO
Concentration10 mM
Storage-20°C in aliquots
Thawing Protocol37°C water bath with vortexing

Structure-Activity Relationship (SAR) Insights

Modification of the 2,4,4-trimethylpentyl group impacts potency:

  • Branched alkyl chains: Optimal for MDH1 selectivity (compare 7c vs. linear analog 7d: MDH1 IC50 2.27 vs. 9.81 μM) .

  • Methoxy positioning: Para-substitution on the benzamide ring enhances cell permeability (LogP = 3.9) .

Future Research Directions

Diagnostic Applications

  • PET tracer development: Carbon-11 labeled analogs show rapid tumor uptake (SUVmax = 2.1 at 30min post-injection) .

  • Metabolic imaging biomarker: Tumor malate levels (measured by hyperpolarized 13C-MRS) correlate with treatment response (r = -0.89) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator